![molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane
描述
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. The presence of the trimethylsilanylethynyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Sonogashira coupling reaction. The reaction mixture includes a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 5-methyl-2-bromopyridine is reacted with trimethylsilylacetylene in the presence of the catalysts and base, typically in an inert atmosphere like nitrogen or argon. The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like halides or organometallic compounds under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
科学研究应用
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane involves its interaction with various molecular targets. The trimethylsilyl group can be cleaved under specific conditions, allowing the compound to participate in further chemical reactions. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-Trimethylsilanylethynylpyridine: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.
5-Methyl-2-ethynylpyridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
2-Bromo-5-methylpyridine: A precursor in the synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
属性
分子式 |
C11H15NSi |
|---|---|
分子量 |
189.33 g/mol |
IUPAC 名称 |
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3 |
InChI 键 |
PBDNIOPZROFNME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
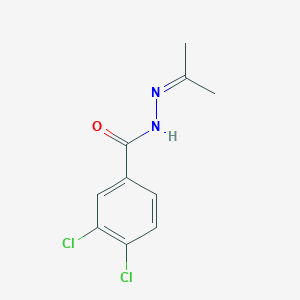
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
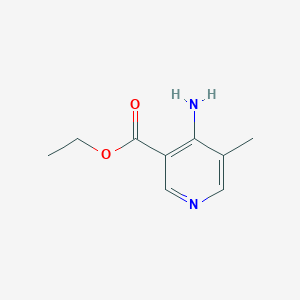
![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
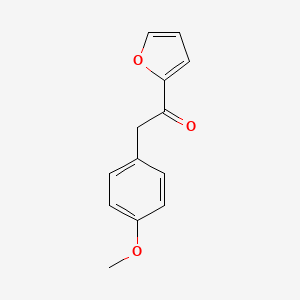
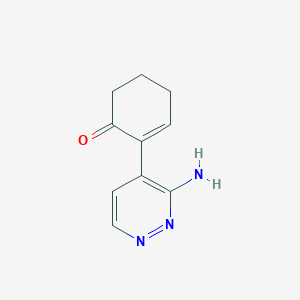
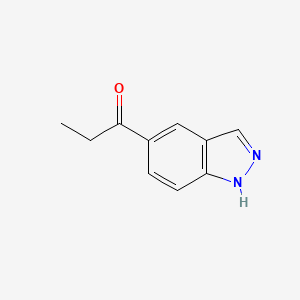
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)
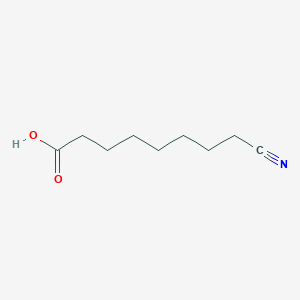
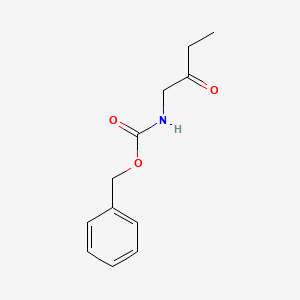
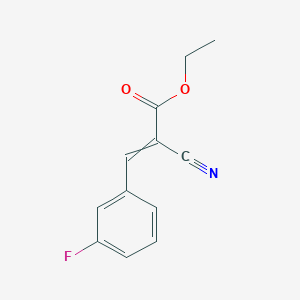
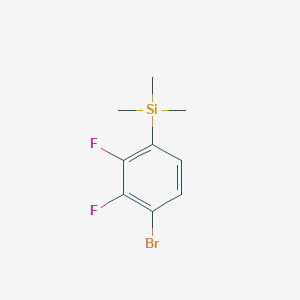
![4-[2-(4-Nitro-phenyl)-vinyl]-pyridine](/img/structure/B8732953.png)
